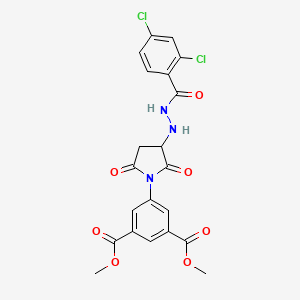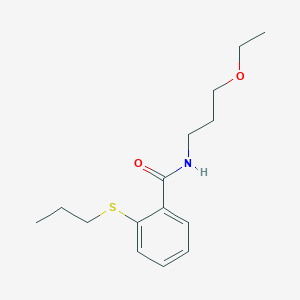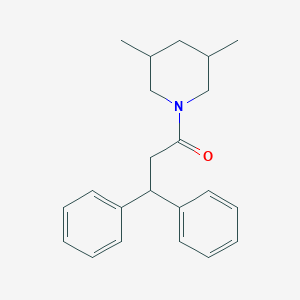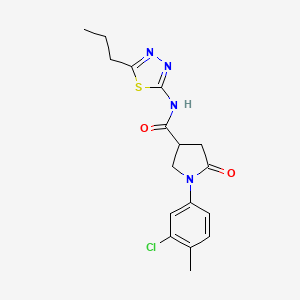![molecular formula C19H19N3O4S2 B11178379 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178379.png)
3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
-
Formation of 3,4,5-Trimethoxybenzoic Acid: : This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde, which is further oxidized to the carboxylic acid .
-
Synthesis of Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
-
Coupling Reaction: : The final step involves coupling the 3,4,5-trimethoxybenzoic acid derivative with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets:
Tubulin Polymerization: The compound inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties.
Heat Shock Protein 90 (Hsp90): It inhibits Hsp90, a chaperone protein involved in the stabilization and activation of many proteins required for tumor growth.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with a similar trimethoxybenzene core.
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: A compound with a similar thiadiazole ring, studied for its antifungal activity.
Uniqueness
3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of a trimethoxybenzene core with a thiadiazole ring and a phenylsulfanyl group. This unique structure imparts a range of biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-14-9-12(10-15(25-2)17(14)26-3)18(23)20-19-22-21-16(28-19)11-27-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
ORZVSOFHJRYRAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(isobutyrylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11178301.png)
![N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide](/img/structure/B11178309.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11178312.png)
![6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178317.png)
![3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11178321.png)
![2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11178328.png)




![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11178366.png)


![4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine](/img/structure/B11178385.png)
